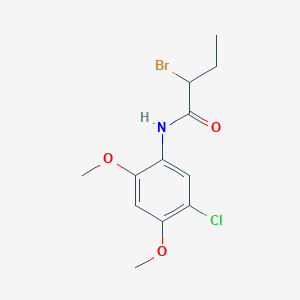

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Application in Organic Chemistry Education

Field

This application falls under the field of Organic Chemistry Education .

Summary of the Application

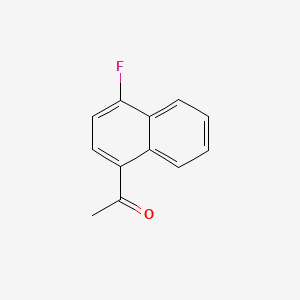

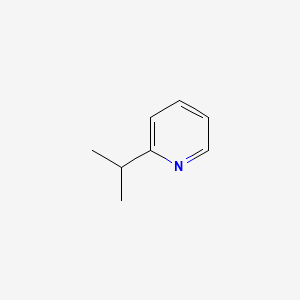

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. However, due to the lack of suitable brominating reagents, the application of this reaction in undergraduate organic chemistry experiments is limited .

Methods of Application

The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

Results or Outcomes

Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Application in Bacteria Scavenging

Field

This application falls under the field of Microbiology .

Summary of the Application

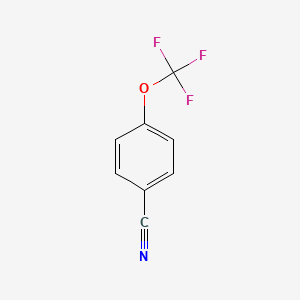

The synthesized compounds are screened for in vitro bacteria scavenging abilities .

Methods of Application

The compounds were tested at the concentration of 50 and 100 μg/mL .

Results or Outcomes

Compounds 2b, 2c, 2d, 3c, and 3f with IC 50 -values of 51.4, 52.10, 58.0, 56.2, and 56.5 μg/mL respectively, were found most potent against E. coli .

Application in Crystal Structure Analysis

Field

This application falls under the field of Crystallography .

Summary of the Application

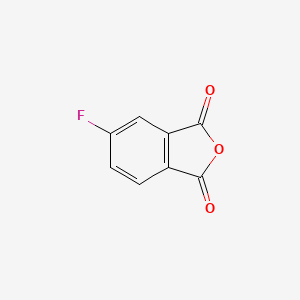

The crystal structure of similar compounds can be analyzed to understand their physical and chemical properties .

Methods of Application

The compound is purified through column chromatography and then crystallized by slow evaporation .

Results or Outcomes

The crystal structure of the compound is obtained, which can provide insights into its properties .

Application in Organic Synthesis

Field

This application falls under the field of Organic Synthesis .

Summary of the Application

Reactions that occur at the benzylic position are very important for synthesis problems .

Methods of Application

Free radical bromination of alkyl benzenes is performed .

Results or Outcomes

The bromine adds exclusively to the benzylic position .

Application in Biological Research

Field

This application falls under the field of Biological Research .

Summary of the Application

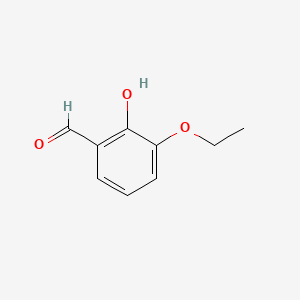

Indole derivatives, which are structurally similar to the compound , possess various biological activities .

Methods of Application

The compounds are tested for their biological activities .

Results or Outcomes

The compounds show antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO3/c1-4-7(13)12(16)15-9-5-8(14)10(17-2)6-11(9)18-3/h5-7H,4H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOKWUICWIWYPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001227441 |

Source

|

| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

CAS RN |

1119450-41-7 |

Source

|

| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001227441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.